2-Bromo-5-(tributylstannyl)thiazole

Overview

Description

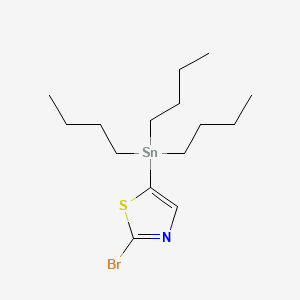

“2-Bromo-5-(tributylstannyl)thiazole” is a chemical compound with the IUPAC name 2-bromo-5-(tributylstannyl)-1,3-thiazole . It has a molecular weight of 453.07 .

Molecular Structure Analysis

The InChI code for “2-Bromo-5-(tributylstannyl)thiazole” is1S/3C4H9.C3HBrNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;1H; . This code provides a standardized way to represent the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-5-(tributylstannyl)thiazole” are not available, it’s known that similar compounds can be used as reagents for arylation of thiazole by Stille cross-coupling .Physical And Chemical Properties Analysis

“2-Bromo-5-(tributylstannyl)thiazole” has a boiling point of 307-309 °C and a density of 1.1900 g/mL at 25 °C . Its refractive index is 1.5200 .Scientific Research Applications

Organic Synthesis

2-Bromo-5-(tributylstannyl)thiazole: is a valuable reagent in organic synthesis, particularly in the construction of thiazole-containing compounds . Its utility lies in its ability to undergo Stille cross-coupling reactions, which are pivotal for creating carbon-carbon bonds in complex organic molecules. This compound can facilitate the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-5-(tributylstannyl)thiazole serves as a precursor for the development of thiazole derivatives . Thiazoles are a crucial scaffold in drug design due to their presence in many drugs with antimicrobial, antiretroviral, and antineoplastic properties. The bromo and stannyl groups in this compound offer versatile points of functionalization, enabling the creation of diverse bioactive molecules.

Materials Science

The application of 2-Bromo-5-(tributylstannyl)thiazole in materials science is linked to its role in the synthesis of organic compounds that can be used as semiconductors or photovoltaic materials . The thiazole ring can contribute to the electronic properties of materials, making it a component in the development of new materials with specific electronic characteristics.

Environmental Studies

While direct applications in environmental studies are not explicitly documented, the synthesis of compounds using 2-Bromo-5-(tributylstannyl)thiazole could potentially lead to the development of novel sensors or probes for environmental monitoring . These could be used to detect pollutants or changes in environmental conditions.

Biochemistry

In biochemistry, 2-Bromo-5-(tributylstannyl)thiazole may be used to modify peptides or proteins, introducing a thiazole moiety that can alter their function or stability . This can be particularly useful in studying protein interactions and dynamics, as well as in the design of peptide-based therapeutics.

Industrial Applications

Industrially, 2-Bromo-5-(tributylstannyl)thiazole is utilized as a building block in the synthesis of specialty chemicals . It can be used in the production of compounds required for various industrial processes, including the manufacture of polymers, dyes, and other chemicals that require thiazole structures.

Safety and Hazards

The safety information for “2-Bromo-5-(tributylstannyl)thiazole” indicates that it has several hazard statements including H301, H312, H315, H319, H360FD, H372, and H410 . Precautionary measures include P202, P273, P280, P301 + P310, P302 + P352 + P312, and P305 + P351 + P338 . It’s classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 .

properties

IUPAC Name |

(2-bromo-1,3-thiazol-5-yl)-tributylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3HBrNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;1H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKZFBRKEMXQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28BrNSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(tributylstannyl)thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1525830.png)

![Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1525835.png)

![Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine](/img/structure/B1525838.png)

![2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride](/img/structure/B1525840.png)

![5-[2-(Aminomethyl)-3-hydroxypropyl]-2-methoxyphenol hydrochloride](/img/structure/B1525844.png)